Intermediate Potency with Documented Oral Bioavailability and CNS Penetration
MK-0752 demonstrates an IC50 of 5 nM for Aβ40 reduction in human SH-SY5Y cells, positioning it between the sub-nanomolar potency of avagacestat (IC50 = 0.3 nM) and the weaker potency of DAPT (IC50 = 115 nM for total Aβ) [1]. Critically, MK-0752 is orally bioavailable and crosses the blood-brain barrier, as demonstrated by a 90% reduction in newly generated Aβ (AUV) in rhesus monkey brain at 240 mg/kg p.o. [2].
| Evidence Dimension | In vitro Aβ40 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5 nM (human SH-SY5Y cells) |
| Comparator Or Baseline | Avagacestat: IC50 = 0.3 nM (H4-8Sw cells); DAPT: IC50 = 115 nM (total Aβ, primary neurons) |
| Quantified Difference | MK-0752 is ~17-fold less potent than avagacestat and ~23-fold more potent than DAPT |
| Conditions | Cell-based ELISA/Western blot; SH-SY5Y neuroblastoma cells expressing APP |
Why This Matters
For applications requiring moderate, titratable γ-secretase inhibition with proven CNS exposure, MK-0752 offers a validated oral agent that avoids the extreme potency (and potential toxicity) of avagacestat while providing superior efficacy over weaker tool compounds like DAPT.
- [1] Chemsrc. MK-0752 biological activity. CAS 471905-41-6. View Source
- [2] Cenmed. MK-0752 product information. View Source
